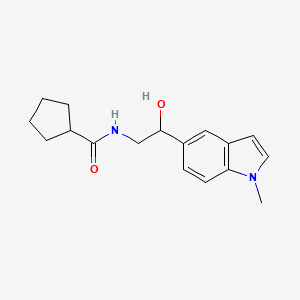

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-10,12,16,20H,2-5,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRGAZLZQAMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, and the cyclopentanecarboxamide group is added via an amide coupling reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl side chain can be oxidized to form a carbonyl group.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl side chain would yield a ketone, while electrophilic substitution on the indole ring could introduce various functional groups .

Scientific Research Applications

Pharmacological Applications

Anticancer Properties

Research has indicated that compounds with indole structures, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of indole have been linked to the inhibition of nitric oxide production and antioxidant activity, which are crucial in cancer therapy .

Neuroprotective Effects

Indole derivatives are also being explored for their neuroprotective properties. They may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Mechanistic Insights

The mechanisms through which this compound exerts its effects include:

- Modulation of Receptor Activity : It has been investigated as an antagonist ligand for estrogen receptors, which is significant in the context of breast cancer treatment .

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions that incorporate indole derivatives with cyclopentane carboxylic acids. The structural formula indicates a complex arrangement that contributes to its biological activity. The molecular formula is , with a molecular weight of 375.45 g/mol .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences :

- The adamantane group in derivatives like 5a–y introduces rigidity and hydrophobicity, whereas the cyclopentane in the target compound offers a balance of flexibility and moderate lipophilicity.

- The oxoacetamide moiety in adamantane derivatives (C=O adjacent to amide) may enhance hydrogen-bonding interactions compared to the simpler carboxamide in the target compound .

N-(Benzoylphenyl)-5-Substituted Indole-2-Carboxamides

Example Compound : N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (e.g., compounds 8–12, 15) .

Key Differences :

- The 5-methoxy or 5-chloro substituents in these derivatives modulate electron density on the indole ring, contrasting with the hydroxyethyl group’s polarity in the target compound .

Sulfonamide-Linked Indole Derivatives

Example Compound : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide .

Key Differences :

- Sulfonamide-linked derivatives prioritize halogenated and sulfur-based functionalities, which may confer distinct binding profiles compared to the carboxamide and hydroxyethyl groups in the target compound.

- The allyl substitution on the indole nitrogen in these derivatives introduces steric effects absent in the 1-methyl substitution of the target compound .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.39 g/mol. The compound features an indole moiety, which is critical for its biological activity, along with a cyclopentane structure and a hydroxyethyl group.

Mechanisms of Biological Activity

Indole derivatives, including this compound, exhibit various mechanisms through which they exert their biological effects:

- Antioxidant Activity : The hydroxy group in the compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties : Research indicates that indole derivatives can inhibit the proliferation of cancer cells. Studies have shown that compounds similar to this one can act as antagonists of estrogen receptors, which are often overexpressed in breast cancer cells .

- Anti-inflammatory Effects : Some indole derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Numerous studies have investigated the biological activity of indole derivatives. Here are some key findings related to this compound:

Table 1: Summary of Biological Activities

Experimental Studies

In a study conducted by Sinicropi et al., various indole derivatives were synthesized and evaluated for their biological activities, including their ability to inhibit nitric oxide production and their antioxidant properties . The results indicated that these compounds could significantly reduce oxidative stress markers in treated cells.

Another investigation focused on the synthesis and characterization of cyclopenta[b ]indole derivatives, highlighting their potential as bioactive agents due to their structural similarities with known pharmacologically active compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide?

- Methodological Answer :

- Step 1 : Use peptide coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous dichloromethane (DCM) to activate carboxylic acid intermediates. This facilitates amide bond formation between cyclopentanecarboxylic acid and the hydroxyethyl-indole derivative .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:3) mobile phase. Adjust stoichiometry and reaction time based on TLC spots .

- Step 3 : Purify intermediates using acid-base workup (e.g., 10% sodium bicarbonate washes) and dry organic layers over anhydrous Na₂SO₄ .

Q. How is the compound characterized spectroscopically and structurally?

- Methodological Answer :

- 1H/13C NMR : Dissolve the compound in DMSO-d₆ and analyze chemical shifts to confirm proton environments (e.g., indole NH, hydroxyl protons) and carbon backbone integrity. Look for deshielded peaks indicative of amide bonds .

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical masses .

- X-ray Crystallography : Grow single crystals via slow evaporation and solve the structure using SHELX software (e.g., SHELXL for refinement). Validate bond lengths and angles against expected values .

Advanced Research Questions

Q. What experimental design challenges arise in crystallographic analysis of this compound?

- Methodological Answer :

- Challenge 1 : Crystal twinning or low-resolution data. Use SHELXL’s TWIN command to model twinned data and refine with HKLF5 format .

- Challenge 2 : Disorder in the cyclopentane or indole moieties. Apply restraints (e.g., DFIX, SIMU) to stabilize refinement and validate with residual density maps .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to ensure conformational consistency between solution and solid-state structures .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to:

- The indole ring (e.g., halogenation at C5, methylation at N1) .

- The cyclopentane moiety (e.g., ketone vs. hydroxyl substitutions) .

- Step 2 : Screen derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency .

- Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Validate predictions with mutagenesis studies .

Q. How should researchers address contradictions in biological assay data for this compound?

- Methodological Answer :

- Approach 1 : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability. Use positive/negative controls (e.g., known inhibitors) .

- Approach 2 : Employ orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Cross-validate with cellular models (e.g., cytotoxicity assays) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance. Report confidence intervals to highlight reproducibility limits .

Key Methodological Insights

- Synthesis : TBTU-mediated coupling in DCM ensures high yields, but alternative agents (e.g., HATU) may improve efficiency for sterically hindered intermediates .

- Crystallography : SHELX’s robustness in handling high-resolution data makes it ideal for resolving conformational flexibility in the hydroxyethyl-indole group .

- SAR Design : Prioritize substituents that enhance solubility (e.g., polar groups) without disrupting hydrophobic interactions critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.